Lipophilicity Shift vs. 5-(Aminomethyl) Regioisomer
The target compound displays a computed XLogP3 of 0.6, compared with 0.1 for the 5-(aminomethyl)-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one regioisomer (CAS 1540952-75-7, PubChem CID 82504966)—a 6-fold difference on a logarithmic scale [1]. Both compounds share identical molecular formula (C₁₁H₁₆N₂O) and molecular weight (192.26 g/mol), making the lipophilicity shift directly attributable to the amino-to-aminomethyl substitution pattern rather than bulk property changes [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 |
| Comparator Or Baseline | 5-(Aminomethyl)-1-(cyclobutylmethyl)-1,2-dihydropyridin-2-one: XLogP3 = 0.1 |
| Quantified Difference | Δ XLogP3 = 0.5 (6-fold difference in partition coefficient) |
| Conditions | PubChem XLogP3 3.0 algorithm (2021 release); identical calculation method for both compounds |
Why This Matters
A 0.5 log unit lipophilicity difference can significantly influence passive membrane permeability and non-specific protein binding in cell-based assays, making matched-pair SAR comparisons unreliable unless the correct analog is used.
- [1] PubChem Computed Properties, XLogP3 values for CID 79355550 (target) and CID 82504966 (5-aminomethyl regioisomer), National Library of Medicine, 2021. View Source
